N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications
Histone Deacetylase Inhibition for Alzheimer's Disease
Compounds structurally similar to "N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-2-carboxamide" have shown promising results in the treatment of Alzheimer's disease. For instance, derivatives of 5-aroylindolyl-substituted hydroxamic acids have demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6), reducing tau protein phosphorylation and aggregation, showcasing neuroprotective activity, and improving learning and memory impairments in animal models (Lee et al., 2018).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl and thiazolopyrimidine derivatives derived from natural compounds such as visnaginone and khellinone have been synthesized and identified as potent cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings highlight the therapeutic potential of benzofuran and thiazole derivatives in the management of pain and inflammation.
Building Blocks in Drug Discovery
The synthesis of hydroxy-substituted 2-aminobenzothiazole derivatives has been explored for their potential as new building blocks in drug discovery, offering avenues to explore the chemical space around these molecules for targeting various diseases (Durcik et al., 2020).
Antibacterial Agents
Derivatives of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been designed, synthesized, and shown to display promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects at effective concentrations (Palkar et al., 2017).
Antifungal Agents
Research into new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives has shown potential antifungal activities, expanding the therapeutic utility of thiazole derivatives in combating fungal infections (Narayana et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory activities , suggesting that it may target inflammatory pathways.
Mode of Action
Compounds with similar structures have been shown to down-regulate nitric oxide (no) production in lps stimulated raw 2647 macrophages , indicating that this compound may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
The down-regulation of nitric oxide (no) production suggests that it may affect the nitric oxide synthase pathway , which plays a crucial role in inflammation and immune responses.
Result of Action
The down-regulation of nitric oxide (no) production suggests that it may have anti-inflammatory effects .
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-15(16-19-12-4-1-2-6-14(12)23-16)18-10-17(21)8-3-5-13-11(17)7-9-22-13/h1-2,4,6-7,9,21H,3,5,8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNFDPOHUWRVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.